Butyl isobutyl phthalate

描述

邻苯二甲酸丁基异丁酯是一种有机化合物,属于邻苯二甲酸酯类,邻苯二甲酸酯类是邻苯二甲酸的酯类。它通常用作增塑剂,增塑剂是一种添加到塑料中以增加其柔韧性、透明度、耐用性和使用寿命的物质。 该化合物以其抑制α-葡萄糖苷酶的能力而闻名,α-葡萄糖苷酶是一种参与碳水化合物消化的酶,这使其成为糖尿病研究的关注对象 .

准备方法

合成路线和反应条件

邻苯二甲酸丁基异丁酯可以通过邻苯二甲酸酐与丁醇和异丁醇的酯化反应合成。该反应通常涉及使用酸催化剂,例如硫酸或对甲苯磺酸。该过程可以概括如下:

酯化反应:

工业生产方法

在工业环境中,邻苯二甲酸丁基异丁酯的生产涉及连续酯化过程。将反应物送入反应器,在反应器中它们被加热并与催化剂混合。然后通过蒸馏纯化所得的酯,以除去任何未反应的醇和副产物。

化学反应分析

反应类型

邻苯二甲酸丁基异丁酯会发生几种类型的化学反应,包括:

水解: 在水和酸或碱的存在下,邻苯二甲酸丁基异丁酯可以水解生成邻苯二甲酸和相应的醇(丁醇和异丁醇)。

氧化: 这种化合物可以在强氧化条件下被氧化生成邻苯二甲酸。

取代: 它可以进行亲核取代反应,其中酯基被其他亲核试剂取代。

常用试剂和条件

水解: 酸性或碱性条件,水

氧化: 强氧化剂,如高锰酸钾或铬酸

取代: 胺或醇等亲核试剂

主要产品

水解: 邻苯二甲酸、丁醇、异丁醇

氧化: 邻苯二甲酸

取代: 取决于所用亲核试剂的各种取代的邻苯二甲酸酯

科学研究应用

Pharmaceutical Applications

1.1. α-Glucosidase Inhibition

Recent studies have highlighted BIP's potential as an α-glucosidase inhibitor , which is significant for managing Type II diabetes. Research conducted by Liu et al. (2011) demonstrated that BIP interacts with α-glucosidase, inducing conformational changes in the enzyme that inhibit its activity. The study utilized fluorescence analysis and molecular docking techniques to elucidate the binding mechanisms, revealing that hydrophobic forces and hydrogen bonding play crucial roles in this interaction .

Table 1: Interaction of BIP with α-Glucosidase

| Parameter | Value |

|---|---|

| Binding Affinity | High |

| Mechanism of Action | Hydrophobic interactions, H-bonds |

| Potential Application | Diabetes treatment |

Industrial Applications

2.1. Plasticizers

BIP is primarily used as a plasticizer in various industrial applications. Its incorporation into polymers enhances flexibility and durability, making it suitable for use in products such as:

- Vinyl flooring

- Synthetic leather

- Adhesives and sealants

The versatility of BIP as a plasticizer is attributed to its ability to lower the glass transition temperature of polymers, thus improving processability and end-use performance .

Biological Activities

3.1. Antimicrobial Properties

BIP has been investigated for its antimicrobial activities , showing effectiveness against various pathogens. Studies indicate that BIP can disrupt microbial membranes, leading to cell lysis, which suggests potential applications in developing antimicrobial coatings for medical devices and packaging materials .

Table 2: Summary of Biological Activities of BIP

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Effective against several bacteria | |

| Cytotoxicity | Exhibits cytotoxic effects on cancer cells |

Environmental Considerations

Despite its beneficial applications, concerns regarding the environmental impact of phthalates, including BIP, have been raised due to their classification as endocrine disruptors. Regulatory agencies are assessing the risks associated with their use in consumer products, particularly those that come into contact with food or are used by vulnerable populations such as children and pregnant women .

Case Studies

5.1. Case Study: Use in Medical Devices

A notable case study involved the evaluation of BIP in medical tubing systems where its plasticizing properties were essential for maintaining flexibility while ensuring biocompatibility. The study reported minimal leaching into fluids, indicating that BIP could be a safer alternative to traditional phthalates like DEHP .

5.2. Case Study: Agricultural Applications

In agriculture, BIP's role as an insect repellent has been explored, with studies demonstrating its efficacy against common pests while being less toxic to beneficial insects compared to conventional pesticides .

作用机制

邻苯二甲酸丁基异丁酯发挥作用的主要机制是通过抑制α-葡萄糖苷酶。这种酶负责将碳水化合物分解成葡萄糖。通过抑制这种酶,邻苯二甲酸丁基异丁酯降低了肠道中葡萄糖的吸收速度,从而降低了血糖水平。 分子靶点是α-葡萄糖苷酶的活性位点,邻苯二甲酸丁基异丁酯在该位点非竞争性结合,阻止酶与其天然底物相互作用 .

相似化合物的比较

邻苯二甲酸丁基异丁酯可以与其他邻苯二甲酸酯类酯类进行比较,例如:

邻苯二甲酸二乙酯: 用作增塑剂和个人护理产品。与邻苯二甲酸丁基异丁酯相比,它具有较低的分子量和不同的物理性质。

邻苯二甲酸二丁酯: 另一种具有类似应用但毒性特征和环境影响不同的增塑剂。

邻苯二甲酸二异丁酯: 结构相似,但支链不同,影响其物理和化学性质。

邻苯二甲酸丁基异丁酯因其对α-葡萄糖苷酶的特定抑制作用而独一无二,而这种作用在其他邻苯二甲酸酯中并不常见 .

如果您还有其他问题或需要更多详细信息,请随时提出!

生物活性

Butyl isobutyl phthalate (BIP) is a phthalate ester commonly used as a plasticizer in various industrial applications. Recent research has highlighted its potential biological activities, particularly in the context of metabolic disorders and antimicrobial properties. This article synthesizes current findings on the biological activities of BIP, focusing on its mechanisms of action, therapeutic potential, and ecological implications.

Chemical Structure and Properties

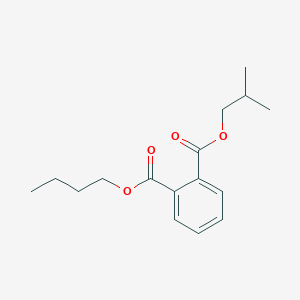

BIP is characterized by its chemical structure, which includes a butyl group and an isobutyl group attached to a phthalate moiety. Its molecular formula is , and it has been identified in various natural sources, such as the rhizoid of Laminaria japonica and several plant species like Cryptotaenia canadensis and Houttuynia cordata .

1. Inhibition of α-Glucosidase

One of the most significant biological activities of BIP is its role as an α-glucosidase inhibitor , which has implications for the treatment of Type II diabetes. A study demonstrated that BIP binds to α-glucosidase, leading to conformational changes in the enzyme that inhibit its activity. The interaction is driven by hydrophobic forces and hydrogen bonding, with specific amino acid residues involved in the binding process .

Table 1: Binding Interactions of BIP with α-Glucosidase

| Amino Acid Residue | Interaction Type |

|---|---|

| Phe177 | Hydrophobic |

| Phe157 | Hydrophobic |

| Leu176 | Hydrophobic |

| Ala278 | Hydrogen Bond |

| Trp154 | Hydrophobic |

2. Antimicrobial Properties

BIP exhibits notable antibacterial activity against various pathogens. Research indicates that at a concentration of 100 mg/ml, BIP showed significant inhibition zones against bacteria such as Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa .

Table 2: Antibacterial Activity of BIP

| Bacterial Strain | Zone of Inhibition (mm) at 100 mg/ml |

|---|---|

| Staphylococcus epidermidis | 9 |

| Escherichia coli | 9 |

| Pseudomonas aeruginosa | 9 |

| Streptococcus pneumoniae | 8 |

| Klebsiella pneumoniae | 8 |

Case Study 1: Diabetes Management

In a controlled laboratory setting, BIP was tested for its effects on glucose metabolism. The results indicated that BIP significantly reduced glucose levels in diabetic models by inhibiting α-glucosidase activity, suggesting its potential as a therapeutic agent for managing diabetes .

Case Study 2: Environmental Impact

Research has also explored the ecological implications of BIP as a pollutant. Studies show that exposure to phthalates can disrupt endocrine functions in aquatic organisms, leading to adverse effects on biodiversity and ecosystem health . This highlights the dual nature of BIP—while it offers therapeutic benefits, it also poses environmental risks.

属性

IUPAC Name |

1-O-butyl 2-O-(2-methylpropyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-4-5-10-19-15(17)13-8-6-7-9-14(13)16(18)20-11-12(2)3/h6-9,12H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIVWIFUPKGWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80170497 | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17851-53-5 | |

| Record name | Butyl isobutyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17851-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl isobutyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017851535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl isobutyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80170497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl isobutyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ISOBUTYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFJ3BJ8E4K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BIP exhibits concentration-dependent, non-competitive inhibition of α-glucosidase. [, ] This suggests that BIP binds to a site distinct from the active site of α-glucosidase, altering the enzyme's conformation and inhibiting its activity. [] Studies have shown that BIP's benzene ring and isopropyl group interact with a hydrophobic pocket on α-glucosidase, while its propyl group interacts with a nearby hydrophobic pocket. []

A: BIP is a phthalate ester with the molecular formula C16H22O4 and a molecular weight of 278.35 g/mol. [] Its structure has been confirmed by spectroscopic techniques like Fourier transformed infrared spectroscopy (FTIR), nuclear magnetic resonance (1H and 13C NMR), and gas chromatography-mass spectrometry (GC-MS). []

ANone: BIP has been isolated from various natural sources, including:

- The leaves of Rubus steudneri [, ]

- The octopus species Paraoctopus limaculatus []

- The twigs and leaves of Melodinus fusiformis []

- The freshwater diatom Nitzschia palea []

- The heartwood of Dalbergia cochinchinensis []

- The ethanol extract of Gentiana algida Pall []

- The petroleum ether and ethyl acetate fractions of Dracaena cochinensis []

- The root of Foeniculum vulgare []

- Cyperus iria L. []

- The leaves of Viburnum sargentii Koehne []

- The stems of Polyalthia plagioneura []

- The rhizoid of Laminaria japonica [, ]

- The marine bacterium Streptomyces sp. G039 []

- The Antarctic fungus Penicillium sp. S-3-88 []

A: BIP is produced by the roots of several plants and is released into the rhizosphere as a component of root exudates. [] Research suggests that phthalate derivatives like BIP may play a role as antifungal compounds, contributing to plant defense mechanisms against soilborne pathogens. []

A: A study has explored the plant growth-promoting potential of BIP in conjunction with Streptomyces sp. isolated from Rumex dentatus on rice plants. [] Further research is needed to elucidate the specific mechanisms and effects on plant growth.

A: In vitro studies show BIP exhibits significant α-glucosidase inhibitory activity, with an IC50 of 38 μM. [] The ethyl acetate fraction of Laminaria japonica rhizoid, which contains BIP, displayed a hypoglycemic effect in a streptozocin-induced diabetic mouse model. [] These findings suggest BIP could potentially be developed as an antidiabetic agent, particularly for type II diabetes, but further research is necessary.

A: Molecular docking studies reveal that specific structural features of BIP are crucial for its interaction with α-glucosidase. [] The benzene ring, isopropyl group, and propyl group all contribute to the binding affinity and inhibitory activity of BIP. [] Further research exploring structure-activity relationships could help design more potent and selective α-glucosidase inhibitors based on the BIP scaffold.

A: Research indicates BIP can inhibit the pectinases produced by the phytopathogenic fungi Fusarium oxysporum and Rhizoctonia solani. [] BIP showed a higher inhibitory effect against Rhizoctonia solani pectinases (64.4%) compared to Fusarium oxysporum pectinases (46.1%). [] This antifungal activity suggests a potential role of BIP in plant protection strategies.

A: BIP is commonly characterized and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). [, , , ] This technique allows for the separation and identification of individual compounds within a complex mixture based on their mass-to-charge ratios.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。